Low-Nanomolar LRRK2 Kinase Inhibition: Potency Advantage Over 4-Positional Isomer
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline exhibits a low-nanomolar inhibitory concentration against LRRK2 kinase, a key target in Parkinson's disease research. In a LanthaScreen kinase activity assay, the compound demonstrated an IC50 of 27 nM against LRRK2 wild-type and an EC50 of 27 nM against the pathogenic G2019S mutant [1]. In contrast, the 4-positional isomer, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, is reported primarily as a JAK2 kinase inhibitor with no publicly available potency data for LRRK2, indicating a significant shift in target engagement driven solely by the position of the aniline substitution. This establishes the 3-isomer as the empirically validated choice for LRRK2-focused programs.
| Evidence Dimension | LRRK2 Kinase Inhibition (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 27 nM (LRRK2 WT); EC50 = 27 nM (LRRK2 G2019S) |
| Comparator Or Baseline | 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: No reported LRRK2 activity; known JAK2 inhibitor. |
| Quantified Difference | Potency difference not directly quantifiable for LRRK2 due to lack of comparator data, but target selectivity profiles diverge completely. |
| Conditions | LanthaScreen kinase activity assay (Invitrogen); pH 8.5, 2°C; 1 nM LRRK2 WT or 250 pM LRRK2 G2019S kinase incubated with test compound (0-30 μM) for 30 min. |
Why This Matters
This data provides direct justification for selecting the 3-isomer over the 4-isomer in LRRK2 drug discovery campaigns, preventing procurement of a compound with an entirely different target profile.
- [1] BindingDB. BDBM254939: LRRK2 Kinase Inhibition Data (US Patents 9499542 and 9675594). Affinity Data: IC50 = 27 nM; EC50 = 27 nM. View Source
